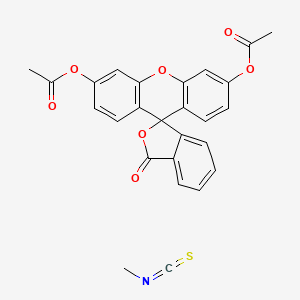
Benzyl 3-(benzoyloxy)-4-oxopiperidine-1-carboxylate
Descripción general
Descripción
“Benzyl 3-(benzoyloxy)-4-oxopiperidine-1-carboxylate” likely refers to a compound that contains a benzyl group (a phenyl ring attached to a methylene bridge), a benzoyloxy group (a benzoyl group attached to an oxygen atom), and a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms). The “4-oxo” indicates a carbonyl group (C=O) on the fourth carbon of the piperidine ring, and the “1-carboxylate” suggests a carboxylate group (COO-) on the first carbon .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the benzyl and benzoyloxy groups, and the formation of the carbonyl and carboxylate groups. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzyl, benzoyloxy, carbonyl, and carboxylate groups attached to the piperidine ring. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzyl, benzoyloxy, carbonyl, and carboxylate groups. For example, the benzyl and benzoyloxy groups could potentially undergo electrophilic aromatic substitution reactions, while the carbonyl and carboxylate groups could participate in various addition and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzyl, benzoyloxy, carbonyl, and carboxylate groups could affect its solubility, melting point, boiling point, and other properties .Aplicaciones Científicas De Investigación
Synthesis of Pharmacologically Active Compounds
The synthesis of various pharmacologically active compounds often involves "Benzyl 3-(benzoyloxy)-4-oxopiperidine-1-carboxylate" or its derivatives as key intermediates. For instance, tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, has been identified as an important intermediate in the synthesis of protein tyrosine kinase Jak3 inhibitor—CP-690550, showcasing an efficient synthesis process with a high total yield suitable for industrial scale-up (Chen Xin-zhi, 2011). Similarly, the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, yielding a product useful for preparing biologically active compounds with a chiral 3-benzylpiperidine backbone, highlights the compound's role in synthesizing bioactive molecules with moderate enantioselectivity (Yaomin Wang, Shuai Zhao, Qi‐Yan Xue, Xin Chen, 2018).
Development of Synthetic Methodologies
Research also focuses on developing new synthetic methodologies using these compounds. The stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate, for example, demonstrates the versatility of these compounds in generating cis and trans isomers, crucial for further chemical transformations and pharmaceutical applications (V. Boev, A. I. Moskalenko, S. Belopukhov, N. M. Przheval’skii, 2015).
Novel Asymmetric Syntheses
The compounds also play a significant role in novel asymmetric syntheses. A key intermediate for synthesizing CP-690550, a potent protein kinase inhibitor, is prepared via an asymmetric approach starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride, indicating the potential for industrial application due to the mild conditions and high yields obtained during the synthesis (B. Hao, Jinqiang Liu, Weihan Zhang, Xinzhi Chen, 2011).
Luminescent Properties of Lanthanide Complexes
Finally, the synthesis and study of lanthanide 4-benzyloxy benzoates utilizing derivatives of "Benzyl 3-(benzoyloxy)-4-oxopiperidine-1-carboxylate" show the influence of electron-withdrawing and electron-donating groups on the luminescent properties of these complexes. This research provides insights into the design of materials with specific photophysical properties, useful for applications in sensors and optoelectronic devices (S. Sivakumar, M. Reddy, A. Cowley, K. Vasudevan, 2010).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
benzyl 3-benzoyloxy-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-17-11-12-21(20(24)25-14-15-7-3-1-4-8-15)13-18(17)26-19(23)16-9-5-2-6-10-16/h1-10,18H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZYNCFMZCGNOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1=O)OC(=O)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-(benzoyloxy)-4-oxopiperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Cis-tert-butyl 3-oxotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1450077.png)
![2-[3-Fluoro-5-(trifluoromethyl)-2-pyridyl]thioacetamide](/img/structure/B1450079.png)








![Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1450094.png)
![2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-azabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1450095.png)
